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molecular formula C9H10N2O3S B8740375 2-(4-Oxo-2-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid

2-(4-Oxo-2-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetic acid

Cat. No. B8740375
M. Wt: 226.25 g/mol
InChI Key: YONAGTZTYKICLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09447052B2

Procedure details

Sodium ({2-[(Methyloxy)carbonyl]-1-cyclopenten-1-yl}amino)acetate (60 g) and sodium thiocyanate (26.6 g) were stirred in N-methylpyrrolidinone (240 ml) and water (2.94 ml) under a nitrogen atmosphere. Chlorotrimethylsilane (73.8 g) was added and the mixture heated to 117±3° C. After 3 hours at this temperature the reaction mixture was cooled to 90° C. and water (480 ml) was added. The mixture was cooled to 2° C. and the product isolated by filtration. It was washed with water (2×120 ml) then acetone (2×60 ml) and dried at 60° C. in an oven under reduced pressure to yield the title compound as an off-white solid (50.69 g, 83%). 1H NMR (d6 DMSO) δ 2.00 (2H, quintet), 2.60 (2H, t), 2.87 (2H, t), 4.95 (2H, broad s), 12.57 (1H, broad s), 13.26 (1H, broad s).
Name
Sodium ({2-[(Methyloxy)carbonyl]-1-cyclopenten-1-yl}amino)acetate
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
2.94 mL
Type
reactant
Reaction Step Two
Quantity
73.8 g
Type
reactant
Reaction Step Three
Name
Quantity
480 mL
Type
reactant
Reaction Step Four
Yield
83%

Identifiers

REACTION_CXSMILES
CO[C:3]([C:5]1[CH2:9][CH2:8][CH2:7][C:6]=1[NH:10][CH2:11][C:12]([O-:14])=[O:13])=[O:4].[Na+].[S-:16][C:17]#[N:18].[Na+].O.Cl[Si](C)(C)C>CN1CCCC1=O>[O:4]=[C:3]1[NH:18][C:17](=[S:16])[N:10]([CH2:11][C:12]([OH:14])=[O:13])[C:6]2[CH2:7][CH2:8][CH2:9][C:5]1=2 |f:0.1,2.3|

Inputs

Step One
Name
Sodium ({2-[(Methyloxy)carbonyl]-1-cyclopenten-1-yl}amino)acetate
Quantity
60 g
Type
reactant
Smiles
COC(=O)C1=C(CCC1)NCC(=O)[O-].[Na+]
Name
Quantity
26.6 g
Type
reactant
Smiles
[S-]C#N.[Na+]
Name
Quantity
240 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
2.94 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
73.8 g
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Four
Name
Quantity
480 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
117 (± 3) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 3 hours at this temperature the reaction mixture was cooled to 90° C.
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 2° C.
CUSTOM
Type
CUSTOM
Details
the product isolated by filtration
WASH
Type
WASH
Details
It was washed with water (2×120 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
acetone (2×60 ml) and dried at 60° C. in an oven under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O=C1C2=C(N(C(N1)=S)CC(=O)O)CCC2
Measurements
Type Value Analysis
AMOUNT: MASS 50.69 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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